Methyl propionate
Overview
Description
Methyl propionate, also known as methyl propanoate, is an organic compound with the molecular formula CH₃CH₂CO₂CH₃. It is a colorless liquid characterized by a fruity, rum-like odor. This compound is commonly used as a solvent and in the production of various chemicals .
Scientific Research Applications
Methyl propionate has several applications in scientific research and industry:
Chemistry: It is used as a solvent for cellulose nitrate and lacquers.
Biology and Medicine: Due to its fruity odor, it is used in fragrances and flavoring agents.
Industry: It is employed in the production of paints, varnishes, and other coatings.
Mechanism of Action
Target of Action
Methyl propionate, also known as methyl propanoate, is an organic compound with the molecular formula CH3CH2CO2CH3 It can interact with biological systems when used as a flavoring agent or in fragrances .
Mode of Action
It is known that esters like this compound can undergo hydrolysis in the presence of water and enzymes, breaking down into alcohols and carboxylic acids . In the case of this compound, this would result in methanol and propionic acid.
Biochemical Pathways
In certain fungi, propionic acid is metabolized via the methylcitrate cycle, involving enzymes such as methylcitrate synthase, methylcitrate dehydratase, and methylisocitrate lyase .
Pharmacokinetics
As an ester, it would be expected to be metabolized primarily through hydrolysis, yielding methanol and propionic acid .
Result of Action
The primary result of this compound’s action in a biological system would be the production of methanol and propionic acid through hydrolysis. Methanol can be toxic in high amounts, while propionic acid could potentially be further metabolized in the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water and enzymes can facilitate its hydrolysis. Additionally, factors such as pH and temperature can affect the rate of this reaction .
Safety and Hazards
Methyl propionate may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with material may irritate or burn skin and eyes . Fire will produce irritating, corrosive and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl propionate can be synthesized through the esterification of propionic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrially, this compound is produced via carboalkoxylation. This process involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst, such as nickel carbonyl or palladium(0) complexes . The reaction can be represented as follows: [ \text{C}_2\text{H}_4 + \text{CO} + \text{MeOH} \rightarrow \text{MeO}_2\text{CCH}_2\text{CH}_3 ]
Chemical Reactions Analysis
Types of Reactions: Methyl propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce propionic acid.
Reduction: It can be reduced to form propanol.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Propionic acid.
Reduction: Propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Comparison with Similar Compounds
Methyl propionate can be compared with other esters such as:
Methyl acetate: Similar in structure but derived from acetic acid.
Ethyl propionate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl butyrate: Similar in structure but derived from butyric acid.
Uniqueness: this compound is unique due to its specific combination of properties, such as its fruity odor and its use as a solvent and precursor in various chemical syntheses .
Properties
IUPAC Name |
methyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUFJBKOKNCXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2, Array | |
Record name | METHYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1129 | |
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Record name | METHYL PROPIONATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027201 | |
Record name | Methyl propanoate | |
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Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour | |
Record name | METHYL PROPIONATE | |
Source | CAMEO Chemicals | |
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Record name | Methyl propionate | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C | |
Record name | METHYL PROPIONATE | |
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Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
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Flash Point |
28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c. | |
Record name | METHYL PROPIONATE | |
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Record name | METHYL PROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |
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Record name | METHYL PROPIONATE | |
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Solubility |
50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water | |
Record name | METHYL PROPIONATE | |
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Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |
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Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918 | |
Record name | METHYL PROPIONATE | |
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Record name | METHYL PROPIONATE | |
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Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3 | |
Record name | METHYL PROPIONATE | |
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Record name | METHYL PROPIONATE | |
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Vapor Pressure |
40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5 | |
Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
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Color/Form |
Colorless liq | |
CAS No. |
554-12-1 | |
Record name | METHYL PROPIONATE | |
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Record name | Methyl propionate | |
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Record name | Methyl propionate | |
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Record name | Propanoic acid, methyl ester | |
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Record name | Methyl propanoate | |
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Record name | Methyl propionate | |
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Record name | METHYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB21C0D33W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL PROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-125 °F (NTP, 1992), -87.5 °C, -88 °C | |
Record name | METHYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL PROPIONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL PROPIONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl propionate?
A1: this compound has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol. []
Q2: What are the main spectroscopic data points that can be used to characterize this compound?
A2: this compound can be characterized using Infrared (IR) spectroscopy, which reveals characteristic peaks for the C=O and C-O stretching vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen and carbon environments within the molecule. [, , ]
Q3: Is this compound miscible with water?
A3: this compound has limited miscibility with water. [] This property can be exploited for separation techniques like salting-out extraction. []
Q4: How does the presence of methanol affect this compound in the context of chemical reactions?
A4: Methanol can lead to the hydrolysis of this compound, forming propionic acid and methanol. This side reaction can impact the yield of desired products in reactions involving this compound. [, ]
Q5: What is the role of this compound in the production of methyl methacrylate (MMA)?
A5: this compound is a key intermediate in the production of MMA. It can be converted to MMA through a condensation reaction with formaldehyde. [, , , , ]
Q6: What types of catalysts are effective for the conversion of this compound to MMA?
A6: Various heterogeneous catalysts have been investigated for this reaction, including those based on boron and phosphorus oxides, often promoted with oxides of zirconium, tungsten, or bismuth. [, , ]
Q7: What factors influence the selectivity of the catalytic conversion of this compound to MMA?
A7: Factors such as temperature, catalyst composition, and the presence of promoters significantly influence the selectivity towards MMA. For example, higher temperatures can lead to the formation of byproducts like diethyl ketone. [, ]
Q8: What is the role of this compound in biodiesel chemistry?
A8: While not a major component of biodiesel itself, this compound serves as a model compound for studying the atmospheric chemistry of biodiesel constituents. Its reactions with atmospheric oxidants like chlorine atoms and OH radicals provide insights into the degradation pathways and environmental impact of biodiesel. [, , ]
Q9: Have computational methods been used to study this compound reactions?
A9: Yes, computational chemistry techniques like density functional theory (DFT) and transition state theory have been employed to investigate the reaction mechanisms and kinetics of this compound reactions. These studies help to elucidate reaction pathways, identify key intermediates, and predict reaction rates. [, , ]
Q10: What are some industrial applications of this compound?
A10: In addition to its role as an intermediate in MMA production, this compound finds use as a solvent in various industrial processes, including the synthesis of pharmaceuticals and polymers. Its fruity odor also makes it suitable for use as a flavoring agent. [, , ]
Q11: What are the advantages of using supercritical this compound in chemical synthesis?
A12: Supercritical this compound, often in combination with carbon dioxide, offers advantages as a reaction medium for certain transformations. These conditions can enable the use of milder reaction temperatures and pressures, leading to improved selectivity and reduced energy consumption. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.